4-Methyl-N-(5-propyl-1,4,5,6-tetrahydro-[1,3,5]triazin-2-yl)-benzenesulfonamide
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Overview
Description
4-METHYL-N-(5-PROPYL-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. This compound features a benzene ring substituted with a sulfonamide group, a triazine ring, and various alkyl groups, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-(5-PROPYL-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the triazine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a triazine precursor in the presence of a catalyst can yield the desired triazine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-(5-PROPYL-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
4-METHYL-N-(5-PROPYL-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s sulfonamide group is known for its antimicrobial properties, making it useful in the development of new antibiotics.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-METHYL-N-(5-PROPYL-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biological processes, leading to the compound’s antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with similar antimicrobial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.
Triazine Derivatives: Compounds with a triazine ring that have various applications in agriculture and medicine.
Uniqueness
4-METHYL-N-(5-PROPYL-1,4,5,6-TETRAHYDRO-1,3,5-TRIAZIN-2-YL)BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C13H20N4O2S |
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Molecular Weight |
296.39 g/mol |
IUPAC Name |
4-methyl-N-(3-propyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H20N4O2S/c1-3-8-17-9-14-13(15-10-17)16-20(18,19)12-6-4-11(2)5-7-12/h4-7H,3,8-10H2,1-2H3,(H2,14,15,16) |
InChI Key |
MYBSSKKRVKODSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CNC(=NC1)NS(=O)(=O)C2=CC=C(C=C2)C |
solubility |
>44.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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